![molecular formula C20H17N5O2S B2404389 2-((3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸苄酯 CAS No. 863453-06-9](/img/structure/B2404389.png)

2-((3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

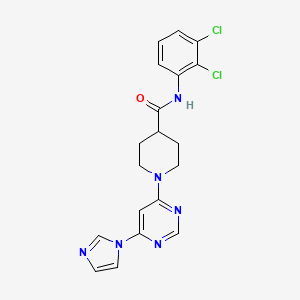

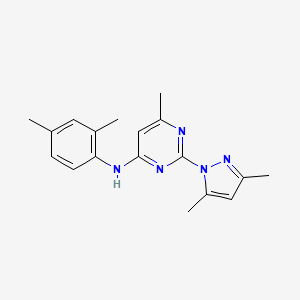

The compound “benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is used in the synthesis of antiproliferative agents . The compound is part of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C14H13N5O2S . It is a complex structure that includes a [1,2,3]triazolo[4,5-d]pyrimidine core .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, 4-Formamido-1,2,3-triazole-5-carboxamide (anion) on treatment with benzyl chloride gives the 2-benzyl derivative .Physical And Chemical Properties Analysis

The average mass of the compound is 315.350 Da, and its monoisotopic mass is 315.079010 Da .科学研究应用

合成和结构研究

三唑并嘧啶的合成

研究人员已经合成了三唑并嘧啶的各种衍生物,包括2-((3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸苄酯。这些化合物通过涉及氨基三唑羧酰胺、磷化合物和其他试剂的反应形成,产生在药物化学中具有潜在应用的化合物 (Kislyi 等人,2003), (Hassneen 等人,2003)。

晶体结构分析

与2-((3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸苄酯相关的化合物的晶体结构已经确定,提供了对其分子构象和在生物系统中的潜在相互作用的见解 (赵军,2005)。

化学转化和衍生物

- 稠合杂环化合物的形成:这些化合物作为各种稠合杂环化合物的合成中的中间体。通过不同的化学反应,它们可以转化为其他复杂的结构,在药物开发和材料科学中具有潜在应用 (Mahmoud 等人,2008), (Mozafari 等人,2016)。

在药物化学中的应用

- 抗肿瘤活性:一些三唑并嘧啶的衍生物显示出潜在的抗肿瘤活性,表明它们可能用于癌症研究和治疗。这些化合物已经针对其对各种癌细胞系的有效性进行了评估 (Edrees 等人,2017), (Fares 等人,2014)。

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antiproliferative activity against several cancer cell lines . They can induce apoptosis of cancer cells probably through the mitochondrial pathway accompanied with a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

未来方向

The compound and its derivatives have shown promising results in antiproliferative activity against several cancer cell lines . Future research could focus on further exploring its potential as an antiproliferative agent, understanding its exact mechanism of action, and assessing its safety and efficacy in preclinical and clinical studies.

属性

IUPAC Name |

benzyl 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-17(27-12-16-9-5-2-6-10-16)13-28-20-18-19(21-14-22-20)25(24-23-18)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLLHNQQGHHDCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)

![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)

![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)